tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound that features a tert-butyl ester group, a hydroxymethyl group, and a bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[310]hexane-3-carboxylate typically involves multiple steps, starting from readily available starting materials
Cyclization Reaction: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative. This step often requires the use of a strong base and an appropriate solvent to facilitate the cyclization process.
Introduction of Tert-Butyl Ester Group: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, which typically involves the use of formaldehyde and a reducing agent, such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of complex organic compounds, including tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents attached to the bicyclic core.
Other tert-butyl esters: Compounds with different bicyclic or monocyclic cores but containing the tert-butyl ester group.
Other hydroxymethyl derivatives: Compounds with different core structures but containing the hydroxymethyl group.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDGFQQIGGAPU-GZMMTYOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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